2-(Hydroxymethyl)-3-(pentadec-8-EN-1-YL)phenol
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Overview
Description
2-(Hydroxymethyl)-3-(pentadec-8-EN-1-YL)phenol is a long-chain phenolic compound. It is characterized by the presence of a hydroxymethyl group and a pentadec-8-en-1-yl chain attached to a phenol ring. This compound is notable for its unique structure, which combines a phenolic core with a long aliphatic chain, making it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-3-(pentadec-8-EN-1-YL)phenol typically involves the alkylation of a phenolic compound with a long-chain alkene. One common method is the Friedel-Crafts alkylation, where a phenol reacts with pentadec-8-ene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve a similar alkylation process but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve distillation and recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-3-(pentadec-8-EN-1-YL)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The double bond in the pentadec-8-en-1-yl chain can be reduced to form a saturated alkyl chain.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 2-(carboxymethyl)-3-(pentadec-8-EN-1-YL)phenol.
Reduction: Formation of 2-(Hydroxymethyl)-3-(pentadecyl)phenol.
Substitution: Formation of various substituted phenols depending on the electrophile used.
Scientific Research Applications
2-(Hydroxymethyl)-3-(pentadec-8-EN-1-YL)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-3-(pentadec-8-EN-1-YL)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, potentially affecting their function. The long aliphatic chain may also interact with lipid membranes, altering their properties and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid
- 2-Methyl-5-pentadecylresorcinol
- 2-Methyl-5-(pentadec-8-enyl)resorcinol
Uniqueness
2-(Hydroxymethyl)-3-(pentadec-8-EN-1-YL)phenol is unique due to the presence of both a hydroxymethyl group and a long aliphatic chain. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
161764-82-5 |
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Molecular Formula |
C22H36O2 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
2-(hydroxymethyl)-3-pentadec-8-enylphenol |
InChI |
InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-22(24)21(20)19-23/h7-8,15,17-18,23-24H,2-6,9-14,16,19H2,1H3 |
InChI Key |
CPBKJXNFGQXDBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCCCCCC1=C(C(=CC=C1)O)CO |
Origin of Product |
United States |
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